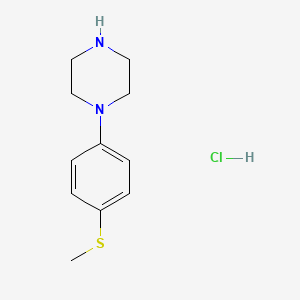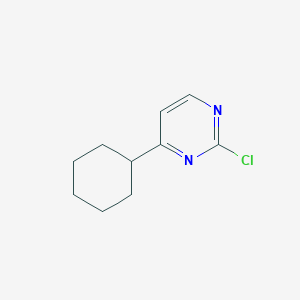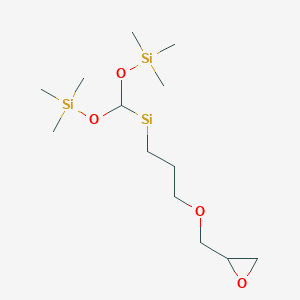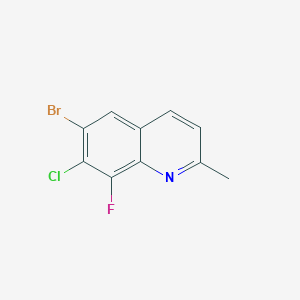
1-(4-(methylthio)phenyl)piperazine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Methylthio)phenyl)piperazine HCl is a chemical compound with the molecular formula C11H16N2S·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(methylthio)phenyl)piperazine typically involves the reaction of 4-(methylthio)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions: 1-(4-(Methylthio)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylated derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
1-(4-(Methylthio)phenyl)piperazine HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of polymers and other industrial materials
作用機序
The mechanism of action of 1-(4-(methylthio)phenyl)piperazine HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .
類似化合物との比較
1-Phenylpiperazine: Known for its use in the synthesis of psychoactive drugs.
4-Methylpiperazine: Utilized in the production of pharmaceuticals and agrochemicals.
1-(4-Methoxyphenyl)piperazine: Studied for its potential therapeutic effects in treating mental health disorders
Uniqueness: 1-(4-(Methylthio)phenyl)piperazine HCl stands out due to its unique methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C11H17ClN2S |
|---|---|
分子量 |
244.78 g/mol |
IUPAC名 |
1-(4-methylsulfanylphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C11H16N2S.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H |
InChIキー |
GKWZKYWXCHCDQB-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)N2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)

![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
![tert-Butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034119.png)






